2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine
Overview
Description
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial intermediate in the synthesis of various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the iodine atom onto the pyridine ring. One common method includes the trifluoromethylation of a suitable pyridine precursor followed by iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
- 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine
Uniqueness
2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both the methoxy and iodine groups on the pyridine ring. This combination imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications. The trifluoromethyl group further enhances its stability and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-iodo-3-methoxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTKZEWXNJRYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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